molecular formula C24H32N6O2 B2632906 N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251679-04-5

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2632906
CAS No.: 1251679-04-5
M. Wt: 436.56
InChI Key: SWDYXUSLMOIBBL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrazine structure, followed by the introduction of the piperidine and butylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-3,5-dimethoxybenzamide
  • N-(4-butylphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Uniqueness

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide stands out due to its unique triazolopyrazine core, which imparts distinct chemical and biological properties

Biological Activity

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251679-04-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H32N6O2C_{24}H_{32}N_{6}O_{2} with a molecular weight of 436.5 g/mol. The structure includes a butylphenyl group and a triazolopyrazine moiety which are significant for its biological activity.

Property Value
Molecular FormulaC24H32N6O2
Molecular Weight436.5 g/mol
CAS Number1251679-04-5

Antiplasmodial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum. For instance, compounds designed based on similar scaffolds have shown IC50 values in the nanomolar range (e.g., <5 nM), indicating strong inhibitory effects on the parasite's growth .

The compound is believed to inhibit crucial protein kinases within Plasmodium species. Protein kinases are vital for various cellular processes including cell division and metabolism. By targeting these kinases, the compound potentially disrupts the life cycle of the malaria parasite .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity on human cell lines have shown that while the compound exhibits potent antiplasmodial activity, it maintains a favorable selectivity index. This suggests that it can effectively target Plasmodium without significantly harming human cells .

Study 1: Inhibition of PfPK6

A study focusing on inhibitors of Plasmodium falciparum protein kinase 6 (PfPK6) reported that modifications to the tail group of similar compounds significantly enhanced their antiplasmodial activity. The study highlighted that certain structural features contribute to increased potency against both blood and liver stages of the parasite .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that specific substitutions on the phenyl ring and piperidine moiety were critical for enhancing biological activity. The findings suggest that optimizing these groups could lead to even more potent derivatives suitable for further development as antimalarial agents .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-4-5-6-19-7-9-20(10-8-19)26-21(31)16-30-24(32)29-12-11-25-22(23(29)27-30)28-14-17(2)13-18(3)15-28/h7-12,17-18H,4-6,13-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDYXUSLMOIBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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